

physical and chemical properties of N-isobutyl-3-nitroquinolin-4-amine

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Compound of Interest

Compound Name: 4-Isobutylamino-3-nitroquinoline

Cat. No.: B1589667

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An In-depth Technical Guide to the Physical and Chemical Properties of N-isobutyl-3-nitroquinolin-4-amine

Executive Summary

N-isobutyl-3-nitroquinolin-4-amine is a substituted quinoline compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a quinoline core, a nitro group, and an isobutyl amine substituent, makes it a valuable synthetic intermediate for the synthesis of a variety of biologically active molecules.^{[1][2]} This guide provides a comprehensive overview of the core physical and chemical properties of N-isobutyl-3-nitroquinolin-4-amine, offering insights for researchers, scientists, and professionals in drug development. The document details the compound's identity, physical characteristics, spectroscopic profile, chemical reactivity, a representative synthetic protocol, and its potential applications.

Chemical Identity and Structure

N-isobutyl-3-nitroquinolin-4-amine is identified by the CAS Number 99009-85-5.^{[3][4]} It is also known by several synonyms, including **4-Isobutylamino-3-nitroquinoline** and N-(2-methylpropyl)-3-nitroquinolin-4-amine.^{[4][5]} The molecule consists of a quinoline ring system substituted with a nitro group at the 3-position and an isobutylamino group at the 4-position.

Caption: Chemical structure of N-isobutyl-3-nitroquinolin-4-amine.

Physical Properties

N-isobutyl-3-nitroquinolin-4-amine is typically a light yellow solid at room temperature.^[1] It is soluble in common organic solvents like ethanol, acetone, and dichloromethane.^[1] The physical properties are summarized in the table below. It is important to note that some values are predicted based on computational models and may vary slightly from empirically determined values.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₂	^[2] ^[3] ^[4]
Molecular Weight	245.28 g/mol	^[2] ^[4]
Appearance	Light yellow solid	^[1]
Melting Point	119-121 °C	^[1] ^[2] ^[3] ^[5]
130-132 °C	^[1]	
Boiling Point (Predicted)	398.0 ± 32.0 °C at 760 mmHg	^[1] ^[2] ^[3] ^[5]
Density (Predicted)	1.238 ± 0.06 g/cm ³	^[1] ^[2] ^[3]
Flash Point (Predicted)	194.517 °C	^[1] ^[3]
pKa (Predicted)	4.21 ± 0.50	^[5]
LogP (Predicted)	3.80710	^[3]
Storage Temperature	Room temperature, 2-8°C, Keep in dark place, sealed in dry	^[2] ^[5] ^[6]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its spectroscopic properties can be predicted based on its structure and general principles of spectroscopic analysis for amines and nitroaromatic compounds.^[7]^[8]^[9]

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see distinct signals corresponding to the protons of the isobutyl group and the aromatic protons of the quinoline ring. The N-H proton of the secondary amine would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons adjacent to the amine nitrogen. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm.

¹³C NMR Spectroscopy

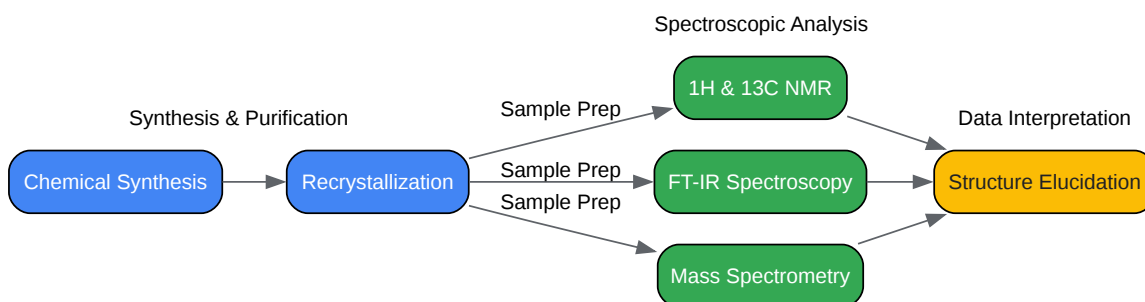
The ¹³C NMR spectrum would show 13 distinct signals corresponding to each carbon atom in the molecule. The carbons of the isobutyl group would appear in the upfield region (10-65 ppm).[7] The aromatic carbons of the quinoline ring would be found in the downfield region, with the carbon atom attached to the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands. A single, sharp peak between 3350-3310 cm⁻¹ would indicate the N-H stretch of the secondary amine.[8][9] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be prominent around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ region.[9] Aromatic C-H stretching would appear above 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, N-isobutyl-3-nitroquinolin-4-amine would exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (245.28). According to the nitrogen rule, a compound with an odd number of nitrogen atoms (in this case, three) will have an odd-numbered molecular weight, which is consistent.[8] Common fragmentation patterns would likely involve the loss of the nitro group, and alpha-cleavage of the isobutyl group, a characteristic fragmentation for amines.[7]



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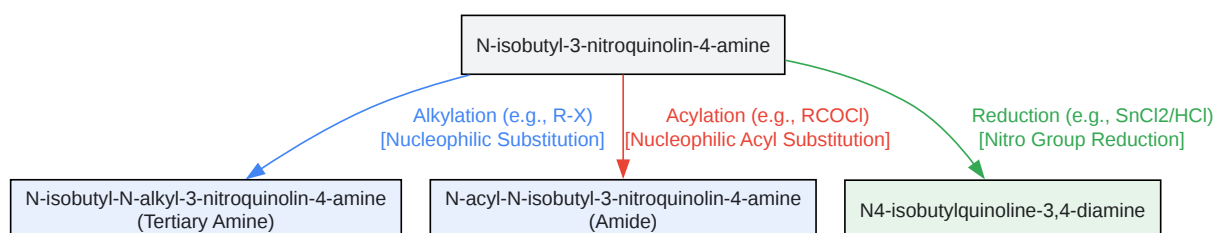
Caption: Experimental workflow for synthesis and characterization.

Chemical Properties and Reactivity

The chemical reactivity of N-isobutyl-3-nitroquinolin-4-amine is governed by the interplay of its functional groups: the secondary amine, the electron-withdrawing nitro group, and the aromatic quinoline system.

- **Basicity:** The lone pair of electrons on the secondary amine nitrogen imparts basic properties to the molecule. However, the basicity is expected to be weaker than that of a typical aliphatic amine due to the electron-withdrawing resonance effect of the nitro-substituted quinoline ring.
- **Nucleophilicity:** The secondary amine can act as a nucleophile, participating in reactions such as alkylation and acylation to form tertiary amines and amides, respectively.
- **Reduction of the Nitro Group:** A key reaction for this class of compounds is the reduction of the nitro group to a primary amine (NH_2). This transformation is crucial as it opens up pathways to synthesize a wide range of derivatives, such as diaminoquinolines, which are precursors to various heterocyclic systems with potential biological activity. Common reducing agents for this purpose include SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite.

- **Aromatic Substitution:** The quinoline ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitro group. Conversely, it is activated for nucleophilic aromatic substitution, although the existing substituents make further substitution less straightforward.



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Caption: Key reaction pathways for N-isobutyl-3-nitroquinolin-4-amine.

Synthesis and Purification Protocol

A common method for the synthesis of N-isobutyl-3-nitroquinolin-4-amine involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-nitroquinoline, with isobutylamine.

Materials and Reagents

- 4-Chloro-3-nitroquinoline
- Isobutylamine
- Ethanol (or another suitable solvent)
- Triethylamine (or another non-nucleophilic base)
- Ethyl acetate
- Hexane

Step-by-Step Synthesis Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitroquinoline (1 equivalent) in ethanol.
- **Addition of Reagents:** Add isobutylamine (1.2 equivalents) and triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.
- **Extraction:** Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude N-isobutyl-3-nitroquinolin-4-amine can be purified by recrystallization from a solvent mixture such as ethyl acetate and hexane to yield a light yellow solid.^{[1][5]}

Potential Applications and Research Interest

N-isobutyl-3-nitroquinolin-4-amine primarily serves as a key intermediate in the synthesis of more complex, biologically active compounds.^{[1][2]} The nitroquinoline scaffold is a structural motif found in various therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities:

- **Antimalarial and Antimicrobial Agents:** The quinoline core is fundamental to many antimalarial drugs, and derivatives are explored for their ability to target parasitic and bacterial enzymes.^[2]

- Anticancer Drug Design: Nitroquinoline compounds have been studied for their potential to intercalate with DNA and inhibit the proliferation of cancer cells.[2]
- Imiquimod Impurity: It is listed as an impurity related to Imiquimod, a potent immune response modifier, indicating its relevance in the process chemistry and quality control of this pharmaceutical.[5][10]

Safety and Handling

As with any chemical reagent, N-isobutyl-3-nitroquinolin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, consulting the material safety data sheet (MSDS) provided by the supplier is essential.[5] The compound should be stored in a tightly sealed container in a dry, dark place, with some suppliers recommending refrigerated storage (2-8°C).[5][6]

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